molecular formula C8H12N2O4S B044193 Chema CAS No. 116477-44-2

Chema

Cat. No.: B044193
CAS No.: 116477-44-2
M. Wt: 232.26 g/mol
InChI Key: UEMSOISQYXTWFP-MLWJPKLSSA-N
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Description

“Chema” is a hypothetical organic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Chema” can be achieved through several synthetic routes. One common method involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the desired compound.

  • Primary Amine and Carboxylic Acid Derivative Reaction:

      Reagents: Primary amine, carboxylic acid derivative (e.g., acyl chloride or ester)

      Conditions: Acidic medium, temperature range of 50-100°C

      Intermediate: Amide

      Final Product: “this compound”

  • Cyclization of Amide Intermediate:

      Reagents: Amide intermediate

      Conditions: Elevated temperature (150-200°C), presence of a dehydrating agent

Industrial Production Methods

In an industrial setting, the production of “this compound” can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, improved yield, and reduced production time. The process involves the continuous addition of reactants and removal of products, optimizing the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

“Chema” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

  • Oxidation:

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium, temperature range of 0-50°C

      Products: Oxidized derivatives of “this compound”

  • Reduction:

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

      Conditions: Anhydrous conditions, temperature range of 0-25°C

      Products: Reduced derivatives of “this compound”

  • Substitution:

      Reagents: Nucleophiles or electrophiles (e.g., halogens, alkyl groups)

      Conditions: Varies depending on the type of substitution (nucleophilic or electrophilic)

      Products: Substituted derivatives of “this compound”

Scientific Research Applications

“Chema” has a wide range of applications in scientific research, including:

  • Chemistry:

    • Used as a building block for the synthesis of complex organic molecules.
    • Acts as a catalyst in various organic reactions.
  • Biology:

    • Serves as a probe for studying enzyme-substrate interactions.
    • Utilized in the development of biosensors for detecting specific biomolecules.
  • Medicine:

    • Investigated for its potential as a therapeutic agent in treating certain diseases.
    • Used in drug delivery systems to enhance the bioavailability of pharmaceuticals.
  • Industry:

    • Employed as a precursor in the production of polymers and advanced materials.
    • Utilized in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of “Chema” involves its interaction with specific molecular targets and pathways. The compound binds to active sites of enzymes, altering their activity and modulating biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of the application.

Properties

IUPAC Name

(2R)-2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t6?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMSOISQYXTWFP-MLWJPKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CO)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(CO)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922075
Record name S-(1-Cyano-2-hydroxyethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116477-44-2
Record name N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116477442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1-Cyano-2-hydroxyethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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